Chiralpak AD
Description
Properties
CAS No. |
138361-09-8 |
|---|---|
Molecular Formula |
C3H3F3O |
Synonyms |
Chiralpak AD |
Origin of Product |
United States |
Structural and Chemical Basis of Chiralpak Ad for Enantioseparation
The efficacy of Chiralpak AD as a chiral selector is rooted in its meticulously designed molecular structure. It is composed of a natural polymer, amylose (B160209), which is chemically modified and then physically coated onto a silica (B1680970) gel support. This combination of a chiral polymer and a robust support material provides the foundation for its use in chromatography.
Polymeric Scaffold and Derivative Chemistry: Amylose Backbone Architecture and Linkages
The foundational polymer of this compound is amylose, a linear polysaccharide. The architecture of this backbone is crucial to its function. Amylose is composed of D-glucose units linked together by α-(1,4)-glycosidic bonds. vt.edu This specific linkage forces the polymer chain to adopt a helical conformation, which is a primary determinant of its chiral recognition ability. ontosight.aiphenomenex.blog The regular, repeating structure of the glucose units connected in this manner creates a well-defined and predictable scaffold upon which the chiral discriminating groups are placed.
Carbamate (B1207046) Functionalization: Tris(3,5-dimethylphenylcarbamate)
To enhance the inherent chirality of the amylose backbone and to introduce specific interaction sites, the hydroxyl groups of the glucose units are derivatized. In this compound, these are functionalized with tris(3,5-dimethylphenylcarbamate). acs.orguvison.com This is achieved by reacting the amylose with an excess of 3,5-dimethylphenyl isocyanate. acs.org The resulting carbamate groups are bulky and conformationally significant, playing a direct role in the formation of the chiral cavities responsible for enantioseparation. The 3,5-dimethylphenyl groups are critical for creating the specific steric and electronic environment necessary for chiral recognition. acs.org
Conformational Characteristics and Chiral Cavities
The combination of the amylose backbone and the carbamate derivatives leads to a highly ordered three-dimensional structure that is essential for chiral discrimination.
Helical Structure and Stereochemical Recognition Sites
The α-(1,4) linkages of the amylose backbone naturally induce a helical shape. ontosight.aiphenomenex.blog Research based on NMR spectroscopy and computer modeling suggests that amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) likely adopts a left-handed 4/3 helical structure in solution, meaning it completes three turns with four glucose units. nih.govresearchgate.netacs.org This coiled structure forms chiral grooves or cavities along the polymer chain. phenomenex.blog Within these cavities, the carbamate groups are positioned in a way that creates specific stereochemical recognition sites. The separation of enantiomers occurs through a combination of interactions between the analyte and these sites, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. vt.eduresearchgate.netchrom-china.com The precise spatial arrangement of the phenyl and carbamate groups within the helical groove allows for differential fitting and binding of enantiomers. vt.edu
Impact of Derivatization on Chiral Cavity Formation
The tris(3,5-dimethylphenylcarbamate) groups are not merely passive additions; they are instrumental in defining the size, shape, and chemical nature of the chiral cavities. The bulky phenyl groups create a sterically hindered environment, while the polar carbamate linkages provide sites for hydrogen bonding. vt.eduphenomenex.com The methyl groups on the phenyl rings further influence the shape of the cavities and can participate in hydrophobic interactions. This intricate arrangement ensures that enantiomers, which are mirror images of each other, will have different stabilities when they transiently complex with the CSP, leading to their separation. vt.edu
Comparison of Coated and Immobilized this compound Phases
This compound is a "coated" phase, meaning the derivatized amylose is physically adsorbed onto the silica gel support. uvison.comresearchgate.net This is distinct from "immobilized" phases where the chiral selector is covalently bonded to the silica. researchgate.netkinesis-australia.com.au This difference in attachment has significant practical implications for the use of the column.
Coated phases, like the traditional this compound, have limitations on the types of solvents that can be used in the mobile phase. chiraltech.com Strong organic solvents such as dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) can dissolve the polymeric selector, damaging or destroying the column. chiraltech.comchiraltech.com
Immobilized phases, on the other hand, offer much greater solvent compatibility due to the robust chemical linkage between the selector and the support. researchgate.netkinesis-australia.com.auelementlabsolutions.com This allows for the use of a wider range of solvents, which can provide different selectivities and improve the solubility of samples. hplc.eu However, the process of immobilization can sometimes slightly alter the conformation of the chiral selector, which may lead to differences in enantioselectivity compared to the coated version. hplc.eufagg-afmps.be While some studies suggest that coated phases may offer higher resolving power for certain compounds, the enhanced durability and solvent flexibility of immobilized phases make them more versatile for method development. nih.govresearchgate.net
Table 1: Comparison of Coated vs. Immobilized Chiral Stationary Phases
| Feature | Coated Phases (e.g., this compound) | Immobilized Phases (e.g., Chiralpak IA) |
|---|---|---|
| Attachment | Chiral selector is physically adsorbed onto the silica support. researchgate.net | Chiral selector is covalently bonded to the silica support. researchgate.net |
| Solvent Compatibility | Limited; incompatible with solvents like dichloromethane, chloroform, and THF. chiraltech.comchiraltech.com | Universal; compatible with a wide range of organic solvents. chiraltech.comelementlabsolutions.com |
| Durability | More susceptible to damage from aggressive solvents or pressure. researchgate.net | More robust and stable due to chemical bonding. kinesis-australia.com.au |
| Selectivity | May offer superior resolution for specific compounds. nih.govresearchgate.net | Selectivity can be slightly different from the coated version due to the immobilization process. hplc.eu |
| Flexibility | Method development is restricted by solvent limitations. hplc.eu | Broader range of mobile phases allows for greater flexibility in method development. kinesis-australia.com.au |
Chemical Anchoring and Robustness of Immobilized Phases
A significant evolution in the technology of polysaccharide-based CSPs is the development of immobilized phases. While traditional "coated" phases like this compound-H involve the physical adsorption of the amylose derivative onto a silica gel support, immobilized phases feature the chiral selector chemically bonded to the silica matrix. researchgate.netmdpi.com This process of immobilization confers a substantial increase in the robustness and stability of the stationary phase. hplc.euchiraltech.com
The chemical anchoring prevents the chiral selector from being stripped or dissolved by aggressive mobile phases that would destroy a coated-type column. hplc.euchiraltech.com This enhanced durability is a primary advantage of immobilized CSPs, such as Chiralpak IA, which uses the same chiral selector as this compound. chiraltech.comchiraltech.com The immobilization process ensures greater stability across a wide range of mobile phase compositions and operating conditions, leading to longer column lifetimes and more reproducible results. researchgate.netobrnutafaza.hr Research indicates that the covalent bonding in immobilized phases makes them far more rugged compared to their coated counterparts, which can suffer from the gradual bleeding of the physically adsorbed selector over time. researchgate.net This robustness is crucial for developing reliable analytical methods and for demanding preparative-scale applications. hplc.euchiraltech.com
Table 1: Comparison of Coated vs. Immobilized this compound-type Phases
| Feature | Coated Phase (e.g., this compound-H) | Immobilized Phase (e.g., Chiralpak IA) |
| Anchoring Mechanism | Physical Adsorption | Chemical Bonding / Covalent Immobilization researchgate.netchiraltech.com |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) vt.edu | Amylose tris(3,5-dimethylphenylcarbamate) chiraltech.com |
| Robustness | Limited; prone to selector bleed with incompatible solvents researchgate.net | High; stable in a wide range of solvents hplc.euchiraltech.com |
| Stability | Lower; sensitive to aggressive mobile phases and certain organic solvents researchgate.net | High; enhanced stability due to chemical cross-linking elementlabsolutions.comchiraltech.com |
| Column Lifetime | Shorter; can be degraded by incompatible solvents introduced even in small amounts chiraltech.com | Longer; resistant to "forbidden" solvents that damage coated phases hplc.eu |
Versatility and Solvent Compatibility Differences
The most significant consequence of the robust chemical anchoring in immobilized phases is the dramatic expansion of solvent compatibility. obrnutafaza.hr Coated phases have strict limitations on the types of organic solvents that can be used in the mobile phase. researchgate.net Solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) can solubilize the physically coated polysaccharide selector, leading to its removal from the support, which results in rapid and irreversible column damage. chiraltech.com
In contrast, immobilized phases like Chiralpak IA are compatible with virtually any organic solvent. elementlabsolutions.comchiraltech.com This "universal solvent compatibility" is a major advantage, as it allows for the use of an extended range of mobile phases, including those previously considered "forbidden" for polysaccharide CSPs. hplc.euchiraltech.com The ability to use solvents like ethyl acetate, ethers, acetone, and chlorinated solvents opens up new possibilities for method development, often yielding different and improved separation selectivities compared to standard alkane/alcohol mobile phases. researchgate.nethplc.euchromedia.org This versatility is particularly valuable for separating compounds with limited solubility in traditional solvents and for optimizing large-scale preparative separations where high sample solubility can significantly increase productivity. hplc.euchiraltech.com While the immobilization process can sometimes cause minor changes in the polymer's conformation that may slightly alter selectivity compared to the coated version, the benefits of expanded solvent choice and enhanced stability are substantial. hplc.eufagg-afmps.be
Table 2: Solvent Compatibility of Coated vs. Immobilized this compound-type Phases
| Solvent | Coated Phase (this compound-H) | Immobilized Phase (Chiralpak IA) |
| Normal Phase Solvents (Hexane, Heptane (B126788), Alcohols) | Compatible | Compatible |
| Dichloromethane (DCM) | Forbidden / Damages Column chiraltech.com | Compatible researchgate.netchromedia.org |
| Chloroform | Forbidden / Damages Column chiraltech.com | Compatible researchgate.net |
| Tetrahydrofuran (THF) | Forbidden / Damages Column chiraltech.com | Compatible hplc.eu |
| Ethyl Acetate | Forbidden / Damages Column | Compatible researchgate.nethplc.euchromedia.org |
| Acetone | Forbidden / Damages Column | Compatible researchgate.netchromedia.org |
| Dimethyl Sulfoxide (DMSO) | Forbidden / Damages Column chiraltech.com | Compatible (with flushing recommendations) hplc.eu |
| Methyl t-Butyl Ether (MTBE) | Forbidden / Damages Column | Compatible researchgate.net |
Chromatographic Methodologies Utilizing Chiralpak Ad
High-Performance Liquid Chromatography (HPLC) Applications
Chiralpak AD is extensively used in HPLC for the separation of enantiomers. Its utility spans across different chromatographic modes, including normal phase, reversed-phase, and polar organic mode. uvison.comsci-hub.seresearchgate.net
Normal-Phase HPLC with this compound
Normal-phase HPLC is a common mode for using this compound. In this mode, the mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar organic modifier (such as ethanol (B145695) or isopropanol). sci-hub.semdpi.com Small amounts of acidic or basic additives, like trifluoroacetic acid or diethylamine (B46881), may be added to the mobile phase to improve peak shape and resolution, particularly for ionizable compounds. sci-hub.sechiraltech.com The separation mechanism in normal phase is primarily based on the interaction between the analyte's chiral centers and the chiral selector on the stationary phase, influenced by hydrogen bonding, π-π interactions, and steric effects.
Research findings demonstrate the effectiveness of this compound in normal phase for separating various racemates. For example, the enantiomers of etoxazole (B1671765) were baseline separated on a this compound column using hexane/isopropanol (B130326) as the mobile phase. mdpi.com Another study showed successful separation of sulfoxide-containing drugs using n-hexane/ethanol mobile phases on a this compound-H column, with resolution factors exceeding 6 in some cases. mdpi.com
Data Table Example (Illustrative based on search results):
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Etoxazole | This compound | Hexane/Isopropanol | 0.8 | Not specified | Baseline |
| Sulfoxide (B87167) Drug 1 | This compound-H | n-Hexane/Ethanol (ratio) | Not specified | Not specified | > 6.63 |
| Sulfoxide Drug 4 | This compound-H | n-Hexane/Ethanol (ratio) | Not specified | Not specified | > 8.39 |
Note: Specific mobile phase ratios and temperatures for the sulfoxide drugs were not consistently available across snippets, but the general mobile phase type and achieved resolution are indicated.
Polar Organic Mode Applications
This compound can also be utilized in polar organic mode HPLC. uvison.comresearchgate.netchiraltech.comnih.gov This mode typically employs polar organic solvents like methanol (B129727) and acetonitrile (B52724), often with modifiers such as ethanol or isopropanol. chiraltech.comnih.gov The use of 100% methanol or 100% acetonitrile is possible with this compound, but it is recommended to dedicate the column for this specific application once transferred to this mode. chiraltech.com Transferring the column between different modes requires careful flushing with compatible solvents to avoid damaging the stationary phase. chiraltech.comct-k.com
A method using this compound-H in polar-organic phase mode with methanol/ethanol mobile phase has been developed for the direct resolution of glycidyl (B131873) nitrobenzoate (GNB) and 2-methyl glycidyl nitrobenzoate (MGNB) enantiomers. nih.gov This method achieved chiral resolution of ≥ 2 with an analysis time of ≤ 13 minutes. nih.gov
Data Table Example (Illustrative based on search results):
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Analysis Time (min) |
| Glycidyl nitrobenzoate | This compound-H | Methanol/Ethanol | 0.9 | 40 | ≥ 2 | ≤ 13 |
| 2-methyl glycidyl nitrobenzoate | This compound-H | Methanol/Ethanol | 0.9 | 40 | ≥ 2 | ≤ 13 |
Note: The specific ratio for the methanol/ethanol mobile phase was 80:20. nih.gov
Supercritical Fluid Chromatography (SFC) with this compound
This compound is also widely applicable in Supercritical Fluid Chromatography (SFC). amerigoscientific.comelementlabsolutions.comuvison.comhplc.euchiraltech.comchiraltech.com SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component. amerigoscientific.comthelabstore.co.ukresearchgate.net SFC offers advantages such as rapid separation, high efficiency, and reduced organic solvent consumption compared to HPLC, aligning with principles of Green Analytical Chemistry. amerigoscientific.comresearchgate.net
Advantages and Specific Applications in SFC
The low viscosity and high diffusivity of supercritical fluids contribute to faster separations and high productivity in SFC. amerigoscientific.com this compound columns designed for SFC (e.g., this compound-H/SFC) are available and offer reliable enantiomer separations in this mode. amerigoscientific.comuvison.comchiraltech.comchiraltech.com SFC with this compound has been successfully applied to the chiral separation of various compounds, including pharmaceutical intermediates and dioxolane compounds like ketoconazole (B1673606) and its precursors. sci-hub.seresearchgate.net SFC can be a valuable alternative to HPLC for chiral separations, particularly in the pharmaceutical industry for both analytical and preparative purification. researchgate.net
Mobile Phase Considerations in SFC
In SFC with this compound, the primary mobile phase is typically carbon dioxide. amerigoscientific.comthelabstore.co.uk An auxiliary solvent, or modifier, is added to the carbon dioxide to adjust the mobile phase polarity and improve separation. Common modifiers include methanol, ethanol, isopropanol, and acetonitrile, typically used at concentrations of no more than 30%. amerigoscientific.com Alcohols generally provide better separation results compared to acetonitrile for certain compounds in SFC with this compound. researchgate.net Additives may also be incorporated into the mobile phase, particularly for basic or acidic samples, to optimize chiral separation. hplc.eu The acidic nature of CO₂ can sometimes be sufficient for eluting acidic compounds without additional acidic additives. hplc.eu
Data Table Example (Illustrative based on search results):
| Analyte | Column | Main Mobile Phase | Modifier | Modifier % | Resolution |
| 1-Naphthylethanol | This compound-H | CO₂ | Methanol | 20% | Separated |
| Dioxolane compounds | This compound | CO₂ | Alcohols (MeOH, EtOH, IPA) | Varied | Separated |
| Dioxolane compounds | This compound | CO₂ | Acetonitrile | Varied | Separated |
Note: Specific resolution values for 1-Naphthylethanol and dioxolane compounds in SFC were not consistently available across snippets, but successful separation or general performance with different modifiers is indicated. hplc.euresearchgate.net
Method Development and Optimization Strategies
Developing a successful chiral separation method using this compound involves a structured approach, moving from initial screening to method optimization and validation. This process aims to identify the optimal combination of stationary phase, mobile phase composition, and chromatographic parameters to achieve the desired enantiomeric separation.
Systematic Screening Approaches on this compound
Systematic screening is a crucial first step in developing a chiral separation method on this compound. As a traditional coated polysaccharide phase, this compound is often included in primary screening panels alongside other complementary CSPs like Chiralpak AS, Chiralcel OD, and Chiralcel OJ to maximize the probability of finding a separation. wikidata.orgwikipedia.org
Screening protocols typically involve evaluating different mobile phase systems. For normal phase chromatography, common mobile phases consist of mixtures of n-hexane or heptane (B126788) with alcohols such as 2-propanol (IPA) or ethanol. wikipedia.org Modifiers like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds are often added to the mobile phase to improve peak shape and modulate retention and selectivity. wikipedia.orgfishersci.fiuni.lu The ratio of the organic modifiers significantly impacts enantiorecognition and retention on the this compound column. fishersci.fiwikipedia.org
In reversed-phase mode, aqueous buffers combined with organic modifiers like acetonitrile and isopropanol are employed. mims.comwikipedia.orgwikipedia.org The this compound-RH phase is specifically designed for reversed-phase applications and is compatible with aqueous-organic mobile phases. mims.com
Screening can also be performed using SFC, which often utilizes a combination of this compound and other polysaccharide phases with modifiers like methanol and isopropanol. frontiersin.org A systematic SFC screening strategy using this compound, Chiralpak AS, Chiralcel OD, and Chiralcel OJ with methanol and isopropanol modifiers demonstrated a high success rate for resolving a diverse set of chiral molecules. frontiersin.org
Initial screening on this compound involves testing a range of mobile phase compositions to assess their effect on enantioselectivity, retention, and resolution. For instance, a preliminary screening might involve incrementally changing the percentage of a polar modifier, such as IPA in methanol, to observe its effect on separation. wikipedia.org
Software-Assisted Method Development (e.g., DryLab)
Software-assisted method development tools, such as DryLab and ChromSword, play a significant role in optimizing chiral separations on this compound by reducing the number of experiments required and providing a comprehensive understanding of the separation space. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.gov These software packages utilize empirical mathematical models to simulate and predict the chromatographic behavior of analytes based on a limited number of initial experimental runs. wikipedia.orgwikipedia.orgnih.gov
DryLab, for example, can predict retention times and visualize the impact of varying multiple chromatographic parameters, such as mobile phase composition, temperature, and flow rate, on resolution through the generation of resolution maps. wikipedia.orgwikipedia.orgnih.gov This allows chromatographers to identify optimal operating conditions and understand the robustness of the method to small variations in these parameters. wikipedia.org
Studies have demonstrated the successful application of DryLab for optimizing chiral separations on this compound, even in polar organic mode. wikipedia.orgwikipedia.orgwikipedia.org By performing a few initial experiments varying parameters like the percentage of IPA in methanol, temperature, and flow rate, DryLab can model the separation and predict the optimal conditions for achieving baseline resolution within a desired analysis time. wikipedia.orgwikipedia.org
For example, in the development of a method for ozanimod (B609803) on this compound, systematic modeling with DryLab was used to optimize the isocratic eluent composition, temperature, and flow rate, leading to baseline separation. wikipedia.orgwikipedia.org The software can generate heat maps and operational design regions, illustrating how changes in parameters affect separation and identifying the most robust conditions. wikipedia.org
Robustness Testing and Analytical Method Validation Considerations
Robustness testing and analytical method validation are critical steps to ensure the reliability and transferability of a chiral separation method developed on this compound. Method validation is typically performed according to guidelines set by regulatory bodies such as the International Conference on Harmonisation (ICH), specifically ICH Q2(R1) or Q2(R2). fishersci.fiuni.luwikipedia.orgwikipedia.orgfishersci.cauni.lu
Key validation parameters include accuracy, precision, specificity, linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), and robustness. fishersci.fiuni.luwikipedia.orgfishersci.cauni.lu Robustness testing specifically assesses the capacity of the method to remain unaffected by small, deliberate variations in method parameters. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca
Critical parameters to investigate during robustness testing for methods utilizing this compound often include variations in mobile phase composition (e.g., ratio of organic modifiers, concentration of additives like DEA or acid), column temperature, and flow rate. wikipedia.orgwikipedia.orgfishersci.ca
In silico robustness testing, facilitated by software like DryLab or ChromSword, can be a valuable tool to predict the impact of these parameter variations on enantioresolution and to define the method's design space and tolerance limits. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca This computational approach can complement or reduce the amount of experimental testing required for robustness evaluation. wikipedia.org
Successful method validation confirms that the chiral separation method on this compound is suitable for its intended purpose, such as determining the enantiomeric purity of a drug substance. uni.luwikipedia.orgfishersci.ca For instance, a validated method for duloxetine (B1670986) on this compound-H demonstrated acceptable accuracy, precision, linearity, and robustness for the quantitative determination of the R-enantiomer impurity. uni.lu Similarly, a validated method for afoxolaner (B517428) on this compound-3 confirmed its suitability for verifying the racemic mixture and determining enantiomeric purity. wikipedia.orgfishersci.ca
Physicochemical Factors Influencing Enantioseparation on Chiralpak Ad
Mobile Phase Composition and Additive Effects
Organic modifiers are essential components of the mobile phase in normal-phase chromatography, significantly impacting chiral recognition. researchgate.net The type and concentration of the organic modifier can alter the retention times and the degree of separation between enantiomers.
Alcohols: Alcohols such as ethanol (B145695), 2-propanol, and methanol (B129727) are frequently used as polar modifiers in conjunction with a nonpolar solvent like hexane (B92381). scielo.brchiraltech.com Generally, increasing the alcohol content in the mobile phase leads to a decrease in retention time, as the more polar mobile phase competes more effectively with the analyte for the polar interaction sites on the CSP. scielo.brvt.edu The choice of alcohol is also critical; retention is typically shorter with ethanol compared to 2-propanol. chiraltech.comct-k.com The steric bulkiness and hydrogen-bonding capability of the alcohol modifier can influence the chiral recognition by altering the steric environment of the chiral cavities within the CSP. brieflands.comresearchgate.netvt.edu For instance, in the separation of several azole drugs, alcohol-based modifiers (methanol, ethanol, 2-propanol) generally provided better results in terms of retention and resolution compared to acetonitrile (B52724). nih.gov Retention times often increase in the order of methanol < ethanol < 2-propanol. nih.gov
Hexane: As the primary nonpolar component in normal-phase chromatography, n-hexane serves as the weak solvent, allowing the interactions between the analyte and the CSP to dominate. chiraltech.comchiraltech.com Variations such as using iso-hexane or n-heptane can sometimes lead to minor differences in selectivity. chiraltech.comct-k.com
Acetonitrile: Acetonitrile can be used in both normal-phase and polar organic modes. ct-k.comnih.gov In some systems, it is used as a component in the mobile phase, often mixed with an alcohol like methanol. chiraltech.com However, its interaction with the CSP and the analyte can be significantly different from that of alcohols, leading to different selectivity profiles. nih.gov For certain separations, mobile phases containing acetonitrile may provide unique selectivities not achievable with alcohol/hexane mixtures.
The selection of the organic modifier can sometimes even reverse the elution order of the enantiomers. mdpi.com This highlights the profound effect these solvents have on the formation of the transient diastereomeric complexes between the enantiomers and the CSP.
| Modifier | General Observation | Reference |
|---|---|---|
| Methanol | Generally provides the shortest retention time among alcohols. | nih.gov |
| Ethanol | Provides intermediate retention and good resolution for many compounds. Retention is generally shorter than with 2-propanol. | ct-k.comnih.gov |
| 2-Propanol | Often leads to longer retention times compared to methanol and ethanol. | nih.gov |
| Acetonitrile | Can provide different selectivity; less effective for some azole drugs compared to alcohols. | nih.gov |
To achieve successful chiral separation, especially for acidic or basic analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase is often necessary. chiraltech.commz-at.de These additives work by suppressing the non-enantioselective interactions between the analyte and residual silanol (B1196071) groups on the silica (B1680970) support, thereby improving peak shape and resolution. mz-at.de
Basic Additives: For basic analytes, basic additives like Diethylamine (B46881) (DEA), Butylamine, or Ethanolamine are commonly used. chiraltech.comchiraltech.commz-at.de They are typically added in small concentrations, often around 0.1%, but can be used up to 0.5%. chiraltech.commz-at.demz-at.de The presence of a basic additive can prevent peak tailing and enhance resolution. scispace.com
Acidic Additives: For acidic samples, acidic additives such as Trifluoroacetic acid (TFA) or acetic acid are employed. chiraltech.comchiraltech.commz-at.de Similar to basic additives, they are used in low concentrations (typically 0.1%) to improve chromatographic performance by ensuring the analyte is in a single ionic form and minimizing interactions with active sites on the stationary phase. chiraltech.comscispace.com
The choice of additive can be crucial. For instance, in a study on a specific compound, the best selectivity was achieved with a mobile phase containing ethanol-n-hexane with monoethanolamine (MEA) as the additive. researchgate.net It is important to note that strongly basic additives should be avoided as they can damage the silica gel matrix of the column. chiraltech.commz-at.de
| Analyte Type | Additive Example | Typical Concentration | Purpose | Reference |
|---|---|---|---|---|
| Basic Samples | Diethylamine (DEA) | 0.1% - 0.5% | Improve peak shape, enhance resolution | chiraltech.commz-at.de |
| Acidic Samples | Trifluoroacetic acid (TFA) | 0.1% - 0.5% | Improve peak shape, enhance resolution | chiraltech.commz-at.de |
Mobile phase components compete with the analyte for these hydrogen bonding sites. researchgate.netvt.edu An increase in the polarity of the mobile phase, for example by increasing the concentration of an alcohol modifier, weakens the analyte-CSP interaction, leading to shorter retention times. scielo.br
The specific type of alcohol modifier is significant due to differences in their ability to form hydrogen bonds and their steric properties. researchgate.netmdpi.com Ethanol, for example, may diffuse more easily into the chiral grooves of the CSP compared to bulkier alcohols, leading to different interactions and potentially better enantioselectivity for certain compounds. researchgate.netresearchgate.net The interplay between the analyte, the mobile phase modifier, and the CSP is a complex equilibrium that dictates the final separation. The ability of the mobile phase to solvate the polar groups of the polysaccharide has a primary impact on the retention and selectivity mechanisms. researchgate.net
Temperature-Dependent Separation Phenomena
Temperature is a critical parameter in high-performance liquid chromatography (HPLC) that can significantly affect retention, selectivity, and efficiency. researchgate.netnih.gov Its influence on chiral separations is often complex and unpredictable, necessitating empirical studies for optimization. nih.gov
Thermodynamic studies, typically conducted by performing separations at various temperatures, provide valuable insights into the mechanism of chiral recognition. researchgate.netnih.gov By plotting the natural logarithm of the retention factor (ln k) or the separation factor (ln α) against the inverse of the absolute temperature (1/T) (van't Hoff plots), thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the transfer of the analyte from the mobile phase to the stationary phase can be determined. nih.gov
The difference in these values between the two enantiomers (ΔΔH° and ΔΔS°) governs the chiral separation. nih.gov For many separations on this compound, the process is found to be enthalpy-driven (ΔΔH° < 0). brieflands.comscispace.com This indicates that the separation is favored at lower temperatures, as a decrease in temperature leads to an increase in enantioselectivity. brieflands.comscispace.com Enthalpic contributions arise from the specific, exothermic interactions like hydrogen bonding and π-π stacking between the analyte and the CSP. vt.eduscispace.com In a study on the separation of Letermovir, the process was found to be enthalpy controlled, with the Gibbs free energy change (ΔΔG°) being -0.780 kJ mol⁻¹ at 298 K. scispace.com
| Thermodynamic Parameter | Value | Indication | Reference |
|---|---|---|---|
| ΔΔG° (at 298 K) | -0.780 kJ mol⁻¹ | Spontaneous separation process | scispace.com |
| ΔΔH° | Negative | Enthalpy-driven separation | scispace.com |
| Separation Behavior | Increased resolution at lower temperatures | scispace.com |
In many chromatographic systems, a linear relationship is observed between the changes in enthalpy (ΔH°) and entropy (ΔS°) for a series of related solutes or for a single solute under varying conditions. This phenomenon is known as enthalpy-entropy compensation. nih.govnih.govchromsoc.jp It signifies that a favorable (more negative) change in enthalpy is often offset by an unfavorable (more negative) change in entropy. researchgate.netchromsoc.jp
This compensation effect has been demonstrated for the separation of various compounds on this compound, including azole drugs and chiral sulfoxides. nih.govnih.gov For example, in the separation of several sulfoxides, enthalpy-entropy compensation was observed for the retention of both enantiomers and for the selectivity factor. nih.gov The existence of such a compensation relationship suggests that the enantiomers are separated through a consistent underlying mechanism, even when mobile phase composition or other factors are varied. researchgate.net
However, deviations from this behavior can occur. In one study, enthalpy-entropy compensation was observed for all tested azole compounds except for two specific analyte-modifier combinations, suggesting that these enantiomers were being resolved through a different mechanism under those conditions. nih.gov In some cases, particularly on the reversed-phase this compound-RH column at temperatures below 20°C, separations have been observed to be entropy-driven. chromsoc.jp This highlights the complexity of the chiral recognition process and the sensitive balance between enthalpic and entropic contributions.
Van 't Hoff Plots and Isoelution Temperatures
The study of how temperature affects the retention and separation of enantiomers on a this compound column provides valuable thermodynamic insights into the chiral recognition mechanism. Van 't Hoff plots, which graph the natural logarithm of the retention factor (ln k) or selectivity factor (ln α) against the reciprocal of the absolute temperature (1/T), are instrumental in this analysis. The slope and intercept of these plots are used to calculate the changes in enthalpy (ΔH°) and entropy (ΔS°) associated with the transfer of an enantiomer from the mobile phase to the chiral stationary phase (CSP). mdpi.comvt.edu
Linear van 't Hoff plots suggest a consistent separation mechanism across the tested temperature range. acs.org However, nonlinear plots can occur, indicating a change in the chiral recognition mechanism or the conformation of the CSP at different temperatures. acs.org For instance, in the separation of dihydropyrimidinone (DHP) acid racemate on this compound, nonlinear and non-superimposable van 't Hoff plots were observed during cyclic heating and cooling, pointing to a thermally induced, irreversible conformational change in the stationary phase. acs.org
The thermodynamic parameters derived from these plots, such as the differential enthalpy (ΔΔH°) and entropy (ΔΔS°) of adsorption between two enantiomers, determine the feasibility and nature of the separation. mdpi.com A negative ΔΔH° indicates that the separation is enthalpically driven, favoring lower temperatures for better resolution. Conversely, a positive ΔΔH° suggests an entropically driven separation, where higher temperatures can improve selectivity. vt.eduacs.org For example, the chiral recognition of some compounds on an amylose-derived AD-RH column in reversed-phase mode was found to be driven by a positive entropic contribution. chromsoc.jp
A key concept arising from these thermodynamic studies is the isoelution temperature (T_iso) . This is the temperature at which the selectivity factor (α) equals one, meaning the enantiomers co-elute and no separation occurs. acs.orgnih.gov Below the T_iso, the separation is primarily enthalpy-driven, and decreasing the temperature generally improves resolution. nih.gov Above the T_iso, the separation becomes entropically driven, and increasing the temperature can enhance both selectivity and efficiency. acs.orgfagg.be The value of T_iso is influenced by the specific analyte and the mobile phase modifiers used. For instance, in the supercritical fluid chromatography (SFC) separation of bifonazole (B1667052) on this compound, the T_iso was below the working temperature range when using methanol as a modifier, but above it with ethanol or 2-propanol. nih.gov Similarly, in the SFC separation of omeprazole (B731) and related benzimidazoles, the T_iso was found to be below the working temperature for some compounds, making it advantageous to operate at higher temperatures. capes.gov.br
Table 1: Thermodynamic Data for the Enantioseparation of Various Compounds on this compound
| Compound | Mobile Phase | Temperature Range (°C) | ΔΔH° (kJ/mol) | ΔΔS° (J/mol·K) | T_iso (K) |
| α-Tetralol | Not Specified | Not Specified | - | - | Not Specified |
| Bifonazole | Supercritical CO2 with Methanol | Not Specified | Not Specified | Not Specified | Below working range |
| Bifonazole | Supercritical CO2 with Ethanol | Not Specified | Not Specified | Not Specified | Above working range |
| Bifonazole | Supercritical CO2 with 2-Propanol | Not Specified | Not Specified | Not Specified | Above working range |
| Etoxazole (B1671765) | Hexane/Isopropanol (B130326) | 10-40 | - | - | Not Specified |
| Citalopram | Supercritical CO2 with 2-Propanol | Not Specified | Not Specified | Not Specified | Above working range |
Data compiled from various studies. nih.govnih.govtandfonline.commdpi.com Note: Specific values for ΔΔH° and ΔΔS° are often compound-specific and require detailed experimental data not always available in general literature.
Chromatographic Parameters and Column Performance
Flow Rate Optimization for Efficiency and Analysis Time
According to Van Deemter theory, there is an optimal flow rate (or linear velocity) at which a column exhibits its maximum efficiency, characterized by the minimum height equivalent to a theoretical plate (HETP). tandfonline.com For chiral separations, which often involve slow mass transfer kinetics, operating at or near this optimal flow rate can be crucial for resolving closely eluting enantiomers. sigmaaldrich.com Decreasing the flow rate can sometimes enhance the resolution of enantiomers that are not fully separated at higher flow rates. sigmaaldrich.com
However, practical considerations often lead to the use of higher-than-optimal flow rates to reduce analysis time, especially in high-throughput screening environments. For instance, in the separation of afoxolaner (B517428) enantiomers, an initial separation with high resolution was achieved at a low flow rate, but the analysis time was long (~28 minutes). By adjusting the mobile phase and increasing the flow rate, the analysis time was significantly reduced to under 10 minutes while still maintaining excellent resolution. oup.com
Studies have shown that for this compound columns, especially those packed with smaller particles (e.g., 3 µm), it is possible to operate at very high flow rates (e.g., 5.0 mL/min) for fast separations without a significant loss in efficiency. chiraltech.com This is because smaller particles lead to a flatter Van Deemter curve, meaning efficiency is less sensitive to increases in flow rate. chiraltech.com For example, the separation of oxprenolol (B1678068) was achieved in under 30 seconds on a 50 mm this compound-3 column at a flow rate of 5.0 mL/min. chiraltech.com
The optimization of flow rate is, therefore, highly dependent on the specific separation goals. For difficult separations where resolution is paramount, a lower flow rate might be necessary. sigmaaldrich.com For routine analysis or screening where speed is essential, a higher flow rate can be employed, particularly with modern columns packed with smaller particles. chiraltech.com
Impact of Column Dimensions and Particle Size (e.g., 3 µm, 5 µm, 10 µm)
The physical characteristics of the this compound column, including its dimensions (length and internal diameter) and the size of the stationary phase particles, play a pivotal role in its performance. This compound is available with various particle sizes, commonly 10 µm, 5 µm, and 3 µm. elementlabsolutions.comelementlabsolutions.com
Particle Size: The particle size of the CSP is a major determinant of column efficiency and resolution. Columns packed with smaller particles generally provide higher efficiency (more theoretical plates per unit length).
10 µm: These are the traditional particle sizes, offering good performance for many standard applications. chiraltech.com
3 µm: The introduction of 3 µm particles (e.g., this compound-3) offers even higher efficiency and the potential for very fast analyses. elementlabsolutions.comuvison.com These columns generate lower plate height numbers compared to 5 µm columns and can be operated at higher linear velocities without a significant loss in efficiency. chiraltech.comchiraltech.com This allows for the use of shorter columns, which drastically reduces analysis times. chiraltech.com Method transfer from a 5 µm to a 3 µm column is often straightforward, as the chiral recognition characteristics are identical. chiraltech.com A comparison between Kromasil AmyCoat (3 µm) and this compound-H (5 µm) for the separation of carbinoxamine (B1668352) showed the 3 µm column provided a higher resolution. kromasil.com
Column Dimensions: The length and internal diameter of the column also affect the separation.
Length: Longer columns provide more theoretical plates and thus higher resolving power, but at the cost of longer analysis times and higher backpressure. A 250 mm length is common for analytical separations requiring high resolution. nih.govarabjchem.org Shorter columns (e.g., 150 mm, 50 mm) are used for faster analyses, especially when packed with smaller particles. oup.comchiraltech.com For instance, a 15 cm H-series column might provide an equivalent separation to a 25 cm standard column but in a shorter time. chiraltech.com
Internal Diameter (I.D.): The standard analytical column I.D. is 4.6 mm. arabjchem.org Smaller I.D. columns are used for applications requiring higher sensitivity and lower solvent consumption, while larger I.D. columns are used for semi-preparative and preparative scale separations. lifescience.ca
The choice of column dimensions and particle size is a trade-off between resolution, analysis speed, and solvent consumption, tailored to the specific analytical problem.
Table 2: Comparison of this compound Column Performance by Particle Size
| Feature | 10 µm (Standard) | 5 µm (H-Series) | 3 µm |
| Efficiency | Standard | High | Very High |
| Resolution | Good | Higher | Highest |
| Analysis Time | Longer | Shorter | Fastest |
| Backpressure | Lower | Higher | Highest |
| Typical Use | Routine Separations | Difficult Separations, Method Optimization | High-Throughput Screening, Fast LC |
This table provides a general comparison based on cited literature. chiraltech.comelementlabsolutions.comchiraltech.comuvison.com
Retention Factors, Selectivity Factors, and Resolution Metrics
The success of an enantiomeric separation on this compound is quantified by several key chromatographic parameters: the retention factor (k), the selectivity factor (α), and the resolution (Rs).
Retention Factor (k): Also known as the capacity factor (k'), the retention factor measures how strongly an analyte is retained by the stationary phase relative to the mobile phase. It is calculated for each enantiomer (k1 and k2). A k value between 1 and 10 is generally considered ideal for analytical separations. If k is too low (<1), the analyte elutes too close to the void volume, risking interference from unretained species and poor resolution. If k is too high (>20), the analysis time becomes excessively long with significant peak broadening. The retention factor is highly influenced by the composition of the mobile phase; for instance, in normal-phase chromatography, decreasing the proportion of the polar alcohol modifier generally leads to longer retention times and higher k values. mdpi.com
Selectivity Factor (α): The selectivity factor (α = k2/k1, where k2 is the retention factor of the more strongly retained enantiomer) is a measure of the column's ability to differentiate between the two enantiomers. It is the most fundamental parameter in chiral separation, as no separation is possible if α = 1. A higher α value indicates a greater difference in the interaction strength of the two enantiomers with the CSP, making the separation easier. For example, in the separation of afoxolaner, a selectivity factor of 1.8 was achieved on a this compound-3 column. oup.com The selectivity is primarily determined by the nature of the CSP, the analyte structure, and the mobile phase composition.
Resolution (Rs): Resolution is the ultimate measure of a chromatographic separation's success. It quantifies how well two adjacent peaks are separated, taking into account both the selectivity (α) and the efficiency (N) of the column, as well as the retention factors (k). A resolution value of Rs ≥ 1.5 is considered baseline separation, indicating that the peaks are fully resolved. mdpi.com High resolution values have been reported for many separations on this compound; for example, a resolution of 5.6 was obtained for afoxolaner enantiomers and a resolution greater than 5 was achieved for bifonazole. nih.govoup.com Optimizing resolution often involves adjusting mobile phase composition, temperature, and flow rate to maximize the interplay between selectivity and efficiency. sigmaaldrich.com
Table 3: Chromatographic Parameters for the Separation of Various Compounds on this compound
| Compound | Column | Mobile Phase | k1 | k2 | α | Rs | Reference |
| Afoxolaner | Chiralpak® AD-3 | n-Hexane/IPA (90:10, v/v) | - | - | 1.8 | 5.6 | oup.com |
| Fluoxetine | This compound-H | Hexane/Isopropanol/DEA (98/2/0.2, v/v/v) | 2.18 | 2.54 | 1.16 | 1.79 | nih.gov |
| Etoxazole | This compound | Hexane/Isopropanol (90/10, v/v) | - | - | - | 15.45 | mdpi.com |
| Letermovir | This compound | n-hexane/2-propanol (80:20 v/v) | - | - | >1.2 | >2.8 | oup.com |
| Citalopram | This compound | Supercritical CO2 with 10% 2-Propanol | - | - | 1.388 | 2.15 | nih.gov |
This table presents a selection of reported performance metrics. Dashes (-) indicate that the specific value was not provided in the cited source.
Mechanisms of Chiral Recognition on Chiralpak Ad
Intermolecular Interactions at the Chiral Interface
Hydrogen bonding is a primary and often dominant force in the chiral recognition mechanism of Chiralpak AD. vt.eduvt.eduvt.edu The carbamate (B1207046) groups of the amylose (B160209) derivative feature both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the C=O group), which can interact with analytes possessing complementary functionalities like hydroxyl, carboxyl, or amino groups. vt.edumdpi.combrieflands.com Research has shown that the retention of acidic compounds, for instance, is heavily dependent on the hydrogen bonding interaction between the analyte's carboxyl group and the CSP's carbamate moiety. vt.edu Molecular docking simulations have further confirmed the significance of hydrogen bonding, demonstrating that for certain sulfoxide (B87167) drugs, the methoxy (B1213986) or sulfinyl groups form hydrogen bonds with the -NH group of the CSP, a key factor in their successful separation. mdpi.com The specific spatial arrangement and strength of these hydrogen bonds differ for each enantiomer, leading to the formation of diastereomeric complexes with varying stability. vt.edumdpi.com
The polar carbamate groups within the this compound structure have significant dipole moments, enabling dipole-dipole interactions with polar analytes. eijppr.commdpi.comchrom-china.com The carbonyl oxygen of the carbamate acts as a strong dipole acceptor, playing a key role in the retention and recognition process. vt.edubrieflands.com These electrostatic interactions contribute to the stability of the analyte-CSP complex. The precise alignment and strength of these dipole-dipole forces are stereospecific, differing between the two enantiomers and thus contributing to their differential retention and ultimate separation. vt.edumdpi.com
Influence of Analyte Structure on Chiral Recognition
A strong correlation exists between the analyte's stereochemistry and its recognition by the this compound stationary phase. Effective chiral recognition requires the analyte to possess functional groups capable of engaging in multiple interactions—such as hydrogen bonding, π-π stacking, and dipole-dipole interactions—with the CSP. eijppr.commdpi.comderpharmachemica.com The specific spatial arrangement of these groups around the chiral center dictates how the molecule presents itself to the stationary phase. mdpi.comnih.gov
For example, studies on β-blockers have shown that functional groups like hydroxyl (OH) and secondary amine (NH) groups near the chiral center can form hydrogen bonds with the C=O and NH moieties of the CSP. brieflands.com The presence of an aromatic ring in the analyte further allows for π-π interactions. brieflands.comnih.gov The combination of these interactions, governed by the unique 3D structure of each enantiomer, leads to a significant difference in the binding energy and stability of the formed diastereomeric complexes, which is the basis for their chromatographic separation. mdpi.com Research on various compounds has repeatedly shown that the groups close to the chiral center, as well as substituent groups further away, can contribute to achieving good separation, highlighting the complexity of the recognition process. researchgate.netnih.gov
Interactive Data Table: Enantioseparation of Sulfoxide Drugs on this compound-H
The following table presents data from a study on the separation of four chiral sulfoxide drugs. The calculated average binding energies correlate with the experimentally observed elution orders, where a more negative binding energy indicates a more stable complex and thus longer retention time. This data illustrates the direct relationship between the analyte-CSP interaction strength and chiral recognition.
| Compound | Enantiomer | Average Binding Energy (kcal/mol) | Predicted Elution Order |
| 1 | Enantiomer 1 | -7.25 | 1st |
| Enantiomer 2 | -7.58 | 2nd | |
| 2 | Enantiomer 1 | -6.99 | 1st |
| Enantiomer 2 | -7.13 | 2nd | |
| 3 | Enantiomer 1 | -7.89 | 1st |
| Enantiomer 2 | -8.01 | 2nd | |
| 4 | Enantiomer 1 | -8.15 | 1st |
| Enantiomer 2 | -8.33 | 2nd | |
| Data sourced from a study on the chiral recognition mechanism of sulfoxide-containing drugs. mdpi.com |
Interactive Data Table: Enantioseparation of β-Blockers on this compound-H
This table shows the chromatographic parameters for the separation of four β-blocker enantiomers. The separation factor (α) is a measure of the column's ability to separate the two enantiomers, while the resolution (Rs) indicates the quality of the separation. These values are highly dependent on the analyte's structure and its interaction with the chiral stationary phase.
| Analyte | Mobile Phase (n-Hexane:Ethanol (B145695):DEA) | k'1 (First Eluting) | α (Separation Factor) | Rs (Resolution) |
| Metoprolol | 80:20:0.1 | 2.05 | 1.33 | 3.54 |
| Bisoprolol | 90:10:0.1 | 3.59 | 1.11 | 1.85 |
| Propranolol | 90:10:0.1 | 1.76 | 1.44 | 4.68 |
| Atenolol | 70:30:0.1 | 9.94 | 1.15 | 1.81 |
| Data adapted from research on the chiral recognition mechanisms of β-blockers. brieflands.comnih.gov |
Effects of Functional Groups and Molecular Flexibility
The chiral recognition capabilities of this compound, which is composed of amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, are profoundly influenced by the structural characteristics of the analyte, specifically its functional groups and degree of molecular flexibility. vt.eduontosight.ai The enantioselective separation is not the result of a single interaction but rather a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively create a discernible energy difference between the diastereomeric complexes formed by the two enantiomers and the chiral stationary phase (CSP). nih.govchiraltech.com
The presence and position of functional groups on the analyte are critical for establishing the interactions necessary for chiral recognition. Groups capable of forming hydrogen bonds, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups, are particularly significant. mdpi.com The carbamate moieties on the this compound selector provide both hydrogen bond donor (N-H) and acceptor (C=O) sites. vt.edu For example, in the separation of sulfoxide-containing drugs, hydrogen bonds can form between the analyte's methoxy group and the CSP's -NH- group, or between the analyte's carbonyl group and the CSP's amino moiety. mdpi.com Similarly, for profens, the dominant interaction for retention involves hydrogen bonding between the analyte's carboxyl group and the CSP's carbamate group. vt.edu
Molecular flexibility also plays a crucial role. For an effective chiral recognition to occur, the analyte must be able to adopt a conformation that allows for a complementary fit within the chiral grooves of the stationary phase. vt.eduresearchgate.net Excessive rigidity may prevent an analyte from entering these grooves, while excessive flexibility might allow it to adopt multiple, non-selective binding modes. However, conformational adaptability can also enhance selectivity. In one study, 2D NOESY NMR spectra combined with computational modeling revealed that an l-enantiomer (B50610) could fold into a specific conformation that interacted more strongly with the polysaccharide selector, leading to high enantioselectivity. acs.orgresearchgate.net This highlights that the ability of an analyte to flexibly orient itself to maximize favorable interactions is a key determinant of chiral separation on this compound.
| Functional Group on Analyte | Potential Interaction with this compound | Significance in Chiral Recognition |
|---|---|---|
| Carboxyl (-COOH) | Hydrogen Bonding | Acts as a primary site for forming strong hydrogen bonds with the carbamate groups of the CSP, crucial for retention and recognition. vt.eduvt.edu |
| Hydroxyl (-OH) / Amine (-NH) | Hydrogen Bonding | Participates in hydrogen bond formation, contributing to the stability of the diastereomeric complex. mdpi.com |
| Aromatic Ring (e.g., Phenyl) | π-π Stacking | Engages in π-π interactions with the dimethylphenyl groups of the CSP, often by inserting into chiral grooves, which is critical for stabilization. vt.eduresearchgate.net |
| Carbonyl (C=O) / Sulfinyl (S=O) | Hydrogen Bonding / Dipole-Dipole | Can act as hydrogen bond acceptors, interacting with the N-H donors on the CSP. mdpi.com |
Theoretical and Computational Investigations
To elucidate the complex mechanisms of chiral recognition at a molecular level, theoretical and computational methods are invaluable. These approaches provide detailed insights into the specific interactions, binding energies, and conformational dynamics that govern the enantioseparation process on this compound.
Molecular Docking and Simulation Studies
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between analytes and the this compound stationary phase. nih.gov These studies typically begin by constructing an all-atom model of the amylose tris(3,5-dimethylphenylcarbamate) polymer, often as a helical oligomer (e.g., a 12-mer) to represent the chiral groove structure of the CSP. mdpi.comnih.govmdpi.com The enantiomers of an analyte are then "docked" into the chiral cavities of this model to predict their most stable binding poses. researchgate.net
Docking studies consistently reveal that the primary forces driving complex formation are hydrogen bonds and π-π interactions. researchgate.net For instance, in the separation of β-blockers, simulations showed that enantiomeric separation results from multiple interaction types, with hydrogen bonding being a major contributor. nih.govnih.gov Similarly, simulations for the fungicides metalaxyl (B1676325) and benalaxyl (B1667974) indicated that hydrogen bonds were the main controlling factor in their separation. nih.gov
Molecular dynamics simulations extend these findings by capturing the flexibility and movement of both the analyte and the CSP over time. nih.gov MD simulations can validate the stability of docked poses and provide a more dynamic picture of the recognition process. researchgate.net By analyzing the trajectories, researchers can identify key intermolecular distances and orientations that are maintained over time, confirming the specific atoms involved in hydrogen bonding or π-π stacking. acs.org These simulations have successfully predicted the elution order of enantiomers based on the stability of the simulated complexes, which correlates well with experimental chromatographic results. nih.gov
Quantum Chemical Calculations for Interaction Energies
Quantum chemical calculations offer a more precise and quantitative method for understanding the forces involved in chiral recognition by determining the interaction energies between the enantiomers and the chiral selector. researcher.life Methods such as Density Functional Theory (DFT) are used to calculate the binding energy of the diastereomeric complexes formed between each enantiomer and a model of the this compound selector. mdpi.comshu.ac.uk A more negative binding energy implies a more stable complex, which corresponds to a longer retention time in the chromatographic column.
These calculations have been successfully applied to rationalize the elution order of enantiomers. For a series of sulfoxide drugs separated on this compound, the calculated average binding energies showed that the more strongly retained enantiomer consistently formed a more stable complex with the CSP model. mdpi.com The energy difference between the two diastereomeric complexes (ΔΔE) provides a theoretical basis for the separation factor (α). The primary interactions contributing to these energy differences are identified as hydrogen bonds and electrostatic interactions. vt.edumdpi.com
By computing the interaction energies, researchers can validate the binding models proposed by docking studies and gain a fundamental understanding of the source of enantioselectivity. shu.ac.uknih.gov This approach allows for the dissection of the total interaction energy into its constituent parts, such as electrostatic, dispersion, and repulsion forces, providing deep insight into the nature of the chiral discrimination process.
| Compound | Enantiomer | Calculated Average Binding Energy (kcal/mol) | Experimental Elution Order |
|---|---|---|---|
| Pantoprazole | (-)-Pantoprazole | -10.74 | 2nd |
| (+)-Pantoprazole | -10.51 | 1st | |
| Lansoprazole | (-)-Lansoprazole | -10.95 | 2nd |
| (+)-Lansoprazole | -10.78 | 1st | |
| Rabeprazole | (-)-Rabeprazole | -10.88 | 2nd |
| (+)-Rabeprazole | -10.65 | 1st |
Advanced Research Applications and Case Studies Involving Chiralpak Ad
Enantioselective Analysis of Chiral Compounds
The ability of Chiralpak AD to differentiate between enantiomers makes it an invaluable tool for enantioselective analysis. This is particularly important in fields such as pharmaceuticals, where the biological activity and toxicity of enantiomers can differ significantly. mdpi.comnih.gov
Determination of Enantiomeric Purity and Excess
Determining enantiomeric purity and enantiomeric excess (ee) is critical for quality control of chiral synthetic materials and pharmaceuticals. psu.edu this compound columns are frequently employed for this purpose using techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). psu.edusciensage.info For instance, a sensitive and accurate HPLC method using a this compound column was developed and validated for determining the enantiomeric purity of AR-42, achieving baseline separation with high resolution. researchgate.net Similarly, the enantiomeric purity of Letermovir was determined using a this compound column with an HPLC-based method, demonstrating good resolution and recovery. oup.com The method for determining enantiomeric purity of atorvastatin (B1662188) calcium salt also utilizes a this compound-H column, although efforts have been made to improve the European Pharmacopoeia method for faster analysis and reduced solvent consumption using a this compound-3 column. mdpi.com
Applications in Stereoselective Synthesis Monitoring
Monitoring stereoselective synthesis reactions is crucial for optimizing reaction conditions and ensuring the desired enantiomer is produced with high yield and purity. This compound columns are utilized to analyze reaction samples and determine the enantiomeric composition at different stages of the synthesis. Studies on stereoselective synthesis often employ chiral HPLC on chiral stationary phases, including this compound, to determine enantiomeric excess and monitor the progress of the reaction. acs.orgresearchgate.netmdpi.com For example, in the stereoselective synthesis of spiro-decalin oxindole (B195798) derivatives, analytical HPLC on chiral stationary phases was used to determine enantiomeric excess. acs.org Another study on the stereoselective synthesis of a fluorine-containing intermediate towards β-lactams mentions the use of this compound columns for the enantioselective separation of related compounds to determine ee and de. researchgate.net
Preparative Chromatography Using this compound
Beyond analytical applications, this compound is widely used in preparative chromatography for the isolation and purification of enantiomers on a larger scale. obrnutafaza.hrmdpi.com This is particularly important for obtaining pure enantiomers for further research, preclinical studies, and potentially as active pharmaceutical ingredients.
Isolation and Purification of Enantiomers at Scale
This compound stationary phases are available in various particle sizes, including 20 µm bulk material, specifically designed for preparative separations from gram to metric-ton quantities. obrnutafaza.hrhplc.eu Preparative chromatography using this compound can be performed using both HPLC and SFC. mdpi.comsciensage.info For instance, a method using a this compound-H column in supercritical fluid chromatography was developed for the separation and purification of voriconazole (B182144) and its enantiomer at milligram to gram levels, demonstrating the scalability from analytical to preparative scale. sciensage.info Chiral Technologies offers preparative columns packed with this compound for isolating and purifying enantiomers at scale, providing services ranging from milligram to kilogram quantities. hplc.euevotec.com The use of 20 µm particle size material in analytical columns for method development allows for direct transfer of methods to preparative scale. hplc.eu
Integration with Advanced Detection Techniques
The separation power of this compound can be significantly enhanced by integrating it with advanced detection methods, providing more comprehensive analytical data, particularly for complex samples or when dealing with limited sample quantities.
This compound Coupled with Mass Spectrometry (LC-MS)
Coupling chiral liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of chiral compounds, offering high sensitivity and selectivity. This hyphenated approach is particularly valuable in pharmaceutical and biomedical fields, as well as environmental analysis, where complex matrices are common oup.comchromatographyonline.comcsic.es. This compound, including its reversed-phase versions like this compound-RH and AD-3R, is frequently used in LC-MS applications elementlabsolutions.comobrnutafaza.hrobrnutafaza.hr.
The reversed-phase versions of this compound are specifically developed for aqueous-organic mobile phases, making them suitable for analyzing samples in aqueous media, such as biological samples, and for applications requiring flexibility in pH range elementlabsolutions.comobrnutafaza.hr. These characteristics are advantageous for LC-MS coupling, as many MS ionization techniques, such as electrospray ionization (ESI), are compatible with reversed-phase conditions oup.comchromatographyonline.com.
Studies have demonstrated the successful coupling of polysaccharide-coated CSP columns, including this compound, to ESI-MS for the determination of various compounds oup.com. The development of 3 µm particle size this compound phases has further facilitated LC-MS applications by enabling faster analysis and higher resolution at manageable pressures chromatographyonline.comchromatographyonline.com.
Circular Dichroism (CD) Detection for Elution Order Determination
Circular Dichroism (CD) detection is a valuable tool in chiral chromatography for determining the elution order and assigning the absolute configuration of separated enantiomers nih.govresearchgate.net. Unlike UV detectors, CD detectors respond only to chiral compounds, which can help eliminate interference from achiral components in complex samples researchgate.net.
When coupled with HPLC using this compound or other chiral columns, CD detection allows researchers to obtain information about the stereochemistry of eluting peaks based on their differential absorption of left and right circularly polarized light nih.govresearchgate.net. This is particularly useful during method development and for analyzing compounds where the elution order is unknown or can be reversed depending on the mobile phase composition nih.govnih.gov.
A strategy for rapid chiral method development has been reported using multi-column parallel screening with CD signal pooling. In this approach, the pooled CD signal from multiple columns, which can include this compound, is recorded to track the elution order and determine the sign of the resolved enantiomers nih.gov. This method allows for the effective use of a single CD detector for screening multiple CSPs simultaneously nih.gov.
Comparative Studies with Other Chiral Stationary Phases
Comparative studies are essential for selecting the most appropriate CSP for a specific chiral separation problem and for understanding the strengths and limitations of different phases. This compound is frequently included in such studies, comparing its performance and selectivity with other polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and other amylose (B160209) derivatives.
Performance Comparisons with Cellulose and Other Amylose Derivatives
This compound, based on amylose tris(3,5-dimethylphenylcarbamate), is often compared to Chiralcel OD, which utilizes the same chiral selector but is based on cellulose sci-hub.senih.govbujnochem.com. While both phases share the same functional group responsible for chiral recognition, the difference in the polysaccharide backbone (amylose vs. cellulose) can lead to different separation selectivities and elution orders for various enantiomers nih.govnih.gov.
Studies comparing this compound and Chiralcel OD for the separation of pharmaceutical compounds have shown that they can provide different elution orders and separation characteristics nih.govnih.gov. For instance, in the separation of N-fluorenylmethoxycarbonyl (FMOC) protected alpha-amino acids, cellulose-derived coated CSPs like Chiralcel OD-H generally showed greater enantioseparation compared to amylose-derived coated CSPs like this compound nih.gov.
Comparisons also extend to other amylose derivatives, such as Chiralpak AS (amylose tris((S)-α-methylbenzylcarbamate)), Chiralpak AY (amylose tris(5-chloro-2-methylphenylcarbamate)), and Chiralpak AZ (amylose tris(3-chloro-4-methylphenylcarbamate)) elementlabsolutions.comobrnutafaza.hrmz-at.de. These phases, while all based on amylose, feature different carbamate (B1207046) substituents, leading to distinct chiral recognition profiles elementlabsolutions.comobrnutafaza.hrmz-at.de. This compound and AS are considered well-established phases, complemented by the alternative selectivity offered by newer phases like AY and AZ mz-at.de.
Furthermore, comparisons between coated phases like this compound and immobilized phases like Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) highlight differences in robustness and solvent compatibility hplc.euresearchgate.netresearchgate.net. While immobilized phases offer greater stability to a wider range of solvents, coated phases like this compound have sometimes demonstrated higher resolving power for certain racemates researchgate.netresearchgate.net.
Complementary Nature of this compound in Multi-CSP Screening
Due to its broad applicability and unique selectivity, this compound is frequently included in multi-CSP screening strategies for efficient chiral method development nih.govchromatographyonline.comchiraltech.com. Screening a diverse set of CSPs with complementary chiral recognition abilities is a recognized strategy to rapidly achieve successful enantioseparations for a large number of chiral molecules chromatographyonline.comchiraltech.com.
This compound, often alongside other coated phases like Chiralpak AS, Chiralcel OD, and Chiralcel OJ, forms part of primary screening kits used to evaluate the separation of racemic compounds chiraltech.com. These sets of columns are chosen for their high and complementary chiral recognition abilities chromatographyonline.comchiraltech.com. Testing a sample pool on such a set of polysaccharide-derived columns using various solvent mixtures routinely yields complete enantiomer resolution for a high percentage of examined racemates chiraltech.com.
The complementary nature of this compound means that it can successfully resolve enantiomers that may not be separated or are poorly resolved on other CSPs, including other amylose or cellulose derivatives researchgate.netchromatographyonline.comnih.gov. This makes it a valuable tool in a comprehensive screening approach, increasing the likelihood of finding a suitable separation method efficiently chromatographyonline.comnih.gov.
Future Perspectives and Emerging Research Directions
Development of Novel Chiralpak AD Variants
The development of new iterations of this compound is a primary focus of current research, aiming to enhance its performance, broaden its applicability, and improve its robustness. These efforts are largely concentrated on two key areas: the immobilization of the chiral selector and the optimization of particle size.
Historically, this compound has been a "coated" CSP, where the amylose (B160209) tris(3,5-dimethylphenylcarbamate) selector is physically adsorbed onto the silica (B1680970) support. thelabstore.co.uk While offering excellent chiral recognition capabilities, this design restricts the use of certain organic solvents that could potentially strip the coating from the support. hplc.eu To overcome this limitation, immobilized variants, such as Chiralpak IA, have been developed. hplc.eu In these CSPs, the chiral selector is covalently bonded to the silica matrix, providing universal solvent compatibility and enhanced stability. hplc.eu This allows for the use of a wider range of mobile phases, including those previously considered "forbidden" for coated phases, thereby expanding the possibilities for method development. hplc.eu
However, the process of immobilization can sometimes lead to slight alterations in the conformation of the chiral polymer, which may result in different selectivity profiles compared to their coated counterparts. hplc.euresearchgate.net While some studies suggest that coated phases like this compound may offer superior resolution for certain compounds, the enhanced robustness and solvent versatility of immobilized versions represent a significant advancement. researchgate.netnih.gov
Another avenue of development lies in the reduction of the particle size of the silica support. The transition from 10µm particles in the original this compound to 5µm particles in the this compound-H series, and more recently to 3µm and sub-2µm particles, has led to significant improvements in chromatographic efficiency and resolution. chiraltech.comuvison.com Smaller particles allow for faster analyses and better performance, which is particularly advantageous for high-throughput applications. chiraltech.com
| Variant Type | Key Feature | Advantage | Potential Consideration |
|---|---|---|---|
| Coated (e.g., this compound) | Selector physically adsorbed on silica | Potentially higher selectivity for some compounds | Limited solvent compatibility |
| Immobilized (e.g., Chiralpak IA) | Selector covalently bonded to silica | Universal solvent compatibility, enhanced stability | Slightly altered selectivity possible |
| Smaller Particle Size (e.g., AD-H, AD-3) | Reduced particle diameter (e.g., 5µm, 3µm) | Higher efficiency, faster analysis, improved resolution | Higher backpressure |
Integration with High-Throughput Screening Platforms
The pharmaceutical industry's need to rapidly screen large libraries of chiral compounds has driven the integration of this compound and its variants into high-throughput screening (HTS) workflows. Supercritical fluid chromatography (SFC) has emerged as a particularly powerful technique for HTS due to its high speed and reduced solvent consumption. chromatographyonline.com
This compound, often in combination with other polysaccharide-based CSPs, is a key component of SFC screening platforms. researchgate.net These automated systems can rapidly evaluate a small set of columns with different mobile phase modifiers to quickly identify promising conditions for enantioseparation. researchgate.net Research has shown that a screening strategy utilizing just four polysaccharide-based columns, including this compound, can achieve a success rate of over 95% in resolving a diverse range of pharmaceutical compounds. researchgate.net
The use of columns packed with smaller particles (e.g., 3µm) further enhances the speed of HTS. chromatographytoday.com For instance, a screening of 35 chiral compounds on a 3µm amylose-based column in SFC mode demonstrated a high number of successful separations ("hits") in a very short time frame. chromatographytoday.com This rapid screening capability is invaluable in drug discovery, enabling faster identification of lead candidates and optimization of purification processes.
| Mobile Phase (CO2/Modifier) | Number of Compounds Screened | Number of Successful Separations ("Hits") |
|---|---|---|
| 80/20 CO2/Methanol (B129727) | 35 | 29 |
| 80/20 CO2/Isopropanol (B130326) | 35 | 25 |
Data adapted from a study on a 3-µm amylose column, demonstrating the high hit rate achievable in HTS. chromatographytoday.com
Further Elucidation of Chiral Recognition Mechanisms
A deeper understanding of the molecular interactions that govern enantioseparation on this compound is crucial for rational method development and the design of new, more effective CSPs. The primary chiral recognition mechanism of this compound is attributed to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. acs.org These interactions are thought to occur within chiral grooves on the surface of the amylose polymer. researchgate.net
The key intermolecular forces involved in chiral recognition on this compound include:
Hydrogen bonding: Interactions between polar functional groups on the analyte and the carbamate (B1207046) groups of the chiral selector. researchgate.net
π-π interactions: Stacking interactions between aromatic rings of the analyte and the phenyl groups of the selector. acs.orgresearchgate.net
Steric effects: The three-dimensional shape of the analyte and its fit within the chiral grooves of the CSP. researchgate.net
Computational methods, particularly molecular docking, have become powerful tools for investigating these interactions at the atomic level. researchgate.net Molecular docking simulations can predict the binding energies of enantiomers with the chiral selector, providing insights into the stability of the diastereomeric complexes and helping to rationalize the observed elution order. researchgate.netresearchgate.net For example, a study on the enantioseparation of sulfoxide (B87167) drugs on a this compound-H column used molecular docking to calculate the binding energies, which correlated with the experimental chromatographic results. researchgate.net
| Compound | Enantiomer | Average Binding Energy (kcal/mol) |
|---|---|---|
| Esomeprazole | (S)-Esomeprazole | -6.8 |
| (R)-Omeprazole | -6.5 | |
| Ilaprazole | (S)-Ilaprazole | -7.3 |
| (R)-Ilaprazole | -7.0 | |
| Pantoprazole | (S)-Pantoprazole | -6.7 |
| (R)-Pantoprazole | -6.4 | |
| Lansoprazole | (S)-Lansoprazole | -7.2 |
| (R)-Lansoprazole | -6.9 |
Data from a molecular docking study illustrating the differential binding energies that lead to chiral separation. researchgate.net
Applications in Emerging Scientific Fields
While this compound has a long-standing and critical role in the pharmaceutical industry, its applications are expanding into other scientific disciplines that require the separation and analysis of chiral molecules. Two prominent emerging fields are metabolomics and environmental analysis.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Many of these endogenous metabolites are chiral, and their enantiomeric composition can be indicative of health or disease states. nih.gov this compound-H and its reversed-phase counterpart, this compound-RH, have been successfully employed in targeted chiral metabolomics studies for the analysis of bioactive lipids, such as hydroperoxyeicosatetraenoic acids (HETEs) and F2-isoprostanes, in biological samples. nih.govrsc.org The ability to resolve these enantiomers is crucial for understanding their distinct biological activities and roles in disease pathogenesis. nih.gov
Environmental Analysis is another area where the enantioselective separation of chiral compounds is of growing importance. Many pesticides, pollutants, and their degradation products are chiral, and their enantiomers can exhibit different toxicities and environmental fates. The robust and versatile nature of this compound and its variants makes them well-suited for the challenging matrices often encountered in environmental samples.
| Chiralpak Variant | Analyte(s) | Sample Matrix |
|---|---|---|
| This compound-RH | 18-HEPE, 15-HEPE, 12-HEPE, 5-HEPE, RvE1, RvE2 | Human serum |
| This compound-RH | 5-, 12-, and 15-HETE | Mice colon mucosa, blood serum |
| This compound-H | 15-, 8-, 12-, and 5-F2-isoprostanes | Urine from control, MCI, and severe AD patients |
Adapted from a review on chiral metabolomics, showcasing the use of this compound variants for the analysis of important bioactive lipids. rsc.org
Q & A
Basic Research Questions
Q. How to select appropriate Chiralpak AD column dimensions for analytical vs. preparative-scale separations?
- Methodological Answer : For analytical separations (e.g., diastereomeric excess determination), use 4.6 mm × 250 mm columns with guard columns, flow rates of 1.0 mL/min, and mobile phases like n-heptane/2-PrOH (80:20). For preparative-scale separations, use 20 mm × 250 mm columns with flow rates of 6 mL/min and higher sample concentrations (e.g., 6 mg/mL). Ensure guard columns are matched to protect the stationary phase .
Q. What mobile phase compositions are optimal for initial method development with this compound in normal-phase HPLC?
- Methodological Answer : Begin with n-heptane/2-PrOH (80:20 v/v) for screening, as this ratio balances retention and resolution for many chiral compounds. Adjust polarity incrementally (e.g., 90:10 to 60:40) to optimize separation. For acidic/basic analytes, consider additives like trifluoroacetic acid (0.1%) or triethylamine .
Q. How does temperature affect enantioselectivity on this compound columns?
- Methodological Answer : Temperature inversely impacts retention and resolution. For example, increasing temperature from 10°C to 40°C reduces retention time but may lower resolution. Calculate thermodynamic parameters (ΔH, ΔS) via van’t Hoff plots to quantify enantiomer interactions. Use column ovens for precise control .
Advanced Research Questions
Q. How to design a screening protocol for this compound when separating novel chiral compounds with unknown polarity?
- Methodological Answer :
- Step 1 : Use orthogonal mobile phases: Start with normal-phase (n-heptane/2-PrOH) and reverse-phase (ACN/H2O or MeOH/H2O) conditions to assess analyte behavior .
- Step 2 : Screen additives (e.g., 0.1% formic acid or ammonia) to improve peak symmetry for ionizable compounds .
- Step 3 : Compare results with cellulose-based columns (e.g., Lux Cellulose-1) to identify CSP-specific selectivity .
Q. How to resolve contradictory enantioselectivity results between this compound and other polysaccharide-based CSPs?
- Methodological Answer : this compound (amylose-based) and Chiralcel OD (cellulose-based) exhibit distinct selectivity due to differences in helical cavity structures. If contradictions arise:
- Cross-validate using thermodynamic data (ΔH, ΔS) to determine if enantiomer binding is enthalpy- or entropy-driven.
- Perform molecular docking simulations to compare analyte-CSP interactions .
Q. What advanced strategies exist for method transfer from this compound analytical to preparative scale while maintaining resolution?
- Methodological Answer :
- Scaling Factors : Maintain linear velocity by adjusting flow rate proportionally to column diameter (e.g., 1.0 mL/min for 4.6 mm → 6 mL/min for 20 mm) .
- Sample Loading : Optimize injection volume (e.g., 2 mL for preparative columns) to avoid overloading.
- Gradient Elution : Use stepwise mobile phase adjustments to reduce solvent consumption .
Q. How to validate this compound methods for regulatory compliance in enantiopurity analysis?
- Methodological Answer :
- Linearity : Test 5–6 concentration levels (e.g., 0.1–10 µg/mL) with R² > 0.995.
- Repeatability : Perform intra-day and inter-day assays (RSD < 2% for retention time).
- LOD/LOQ : Use signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) .
Data Analysis & Contradictions
Q. How to interpret conflicting resolution data when using this compound under normal-phase vs. reverse-phase conditions?
- Methodological Answer : Normal-phase often provides higher resolution for nonpolar compounds (e.g., etoxazole, Rs = 4.5) due to stronger hydrophobic interactions. Reverse-phase may partially separate polar analogs (e.g., Rs = 1.8). Use chiral recognition maps to correlate analyte logP values with optimal elution modes .
Q. Why do some studies report baseline separation on this compound while others show co-elution for structurally similar compounds?
- Methodological Answer : Subtle differences in substituent groups (e.g., methyl vs. ethyl) can disrupt CSP-analyte π-π interactions. Redesign the screening protocol with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
